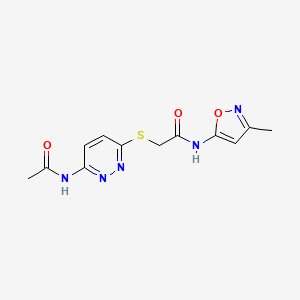

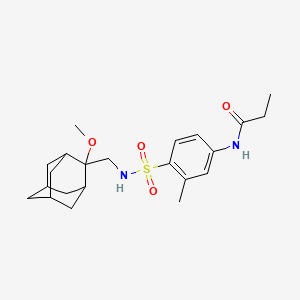

![molecular formula C60H46N4 B2379167 N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine CAS No. 209980-53-0](/img/structure/B2379167.png)

N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-diphenylbenzidine, also known as NPB-DPA, is a derivative of triarylamines. It has a skeleton of two joined triarylamines with two diphenylamine as pending units. It is electron-rich and commonly used as a hole-injection layer (HIL) material in OLED devices .

Molecular Structure Analysis

The molecular structure of N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-diphenylbenzidine is complex, with a skeleton of two joined triarylamines and two diphenylamine as pending units . The ground state geometries, HOMO/LUMO distributions, and HOMO/LUMO energy levels of similar compounds have been computed and completely optimized by the B3LYP/6-31G (d) level of theory in the gas phase .Physical And Chemical Properties Analysis

N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-diphenylbenzidine has a molecular weight of 823.0 g/mol . It is an electron-rich compound, which is a key property for its use as a hole-injection layer (HIL) material in OLED devices .Scientific Research Applications

Optoelectronic Applications

NPNPB, being a derivative of diphenylamine, has found special interest among researchers due to its adjustable optoelectronic properties . These properties make it suitable for applications in field-effect transistors, sensors, light-emitting diodes, and photovoltaic cells .

Organic Light Emitting Diodes (OLEDs)

The compound has shown potential in the development of OLEDs. Theoretical studies on the optical and electronic properties and electron transfer ability of a substance based on diphenylamine and benzothiadiazole have shown good ambipolarity and application in OLEDs .

Fluorescent Sensors

NPNPB derivatives have been extensively used as fluorescent sensors for acidity, polarity, metal cations, or nitro-aromatic explosives . This is due to the pyrimidine heterocycle’s π-deficient character, which can be used as the electron-withdrawing part in push–pull structures .

Emissive Materials for Organic Light Emitting Diodes (OLEDs)

Pyrimidine derivatives, including NPNPB, have been used successfully as emitters for OLEDs, particularly for third-generation OLEDs based on thermally activated delayed fluorescence .

White Light Emission

Controlled protonation of some pyrimidine compounds, including NPNPB, has been described to produce white light emission .

Two-Photon Absorption Properties

4,6-distyrylpyrimidine derivatives, including NPNPB, are well-known for their two-photon absorption properties. Numerous structures have been developed for bio-imaging in particular .

Emission Solvatochromism

NPNPB exhibits intense emission solvatochromism with emission ranging from blue in non-polar n-heptane to orange in dichloromethane .

Acidochromism

NPNPB exhibits reversible acidochromism in response to protonation and deprotonation .

properties

IUPAC Name |

1-N,1-N,4-N-triphenyl-4-N-[4-[4-(N-[4-(N-phenylanilino)phenyl]anilino)phenyl]phenyl]benzene-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H46N4/c1-7-19-49(20-8-1)61(50-21-9-2-10-22-50)57-39-43-59(44-40-57)63(53-27-15-5-16-28-53)55-35-31-47(32-36-55)48-33-37-56(38-34-48)64(54-29-17-6-18-30-54)60-45-41-58(42-46-60)62(51-23-11-3-12-24-51)52-25-13-4-14-26-52/h1-46H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYZGLGJSAZOAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H46N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

823.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

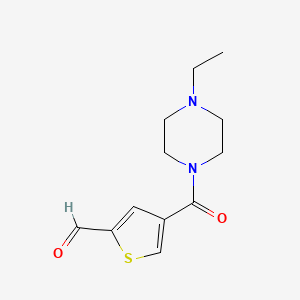

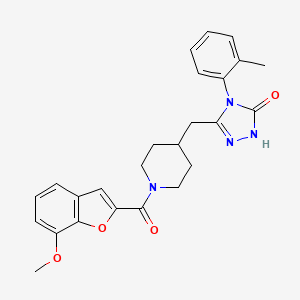

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2379088.png)

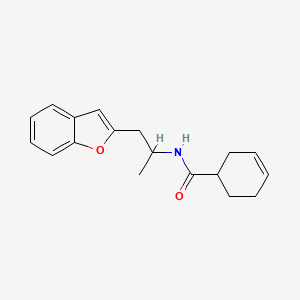

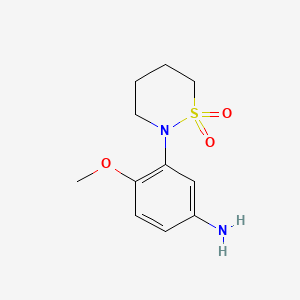

![2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2379097.png)

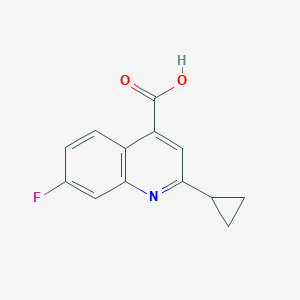

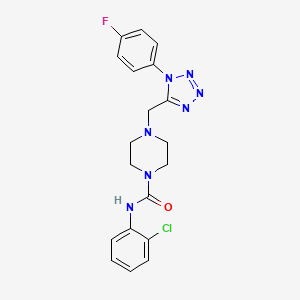

![4-{2-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)amino]ethyl}benzenesulfonamide](/img/structure/B2379104.png)

![2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2379107.png)